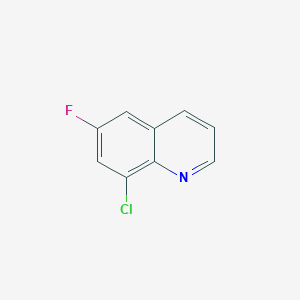
8-Chlor-6-fluorchinolin
Übersicht
Beschreibung
8-Chloro-6-fluoroquinoline is a useful research compound. Its molecular formula is C9H5ClFN and its molecular weight is 181.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Chloro-6-fluoroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloro-6-fluoroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Mittel
8-Chlor-6-fluorchinolin: dient als Grundstruktur für die Synthese von Fluorchinolon-Antibiotika . Diese Verbindungen sind bekannt für ihre starke antibakterielle Aktivität, die durch die Hemmung der bakteriellen DNA-Gyrase erreicht wird. Dieser Mechanismus unterscheidet sich von anderen Antibiotika, wodurch Fluorchinolone gegen Stämme wirksam sind, die gegen andere antibakterielle Medikamente resistent sind.
Antimalariamittel
Das Chinolinringsystem wurde historisch als Gerüst für Antimalariamittel verwendet . Die Einarbeitung von Fluoratomen, wie in This compound zu sehen, verstärkt die biologische Aktivität dieser Verbindungen und führt zur Entwicklung effektiverer Antimalariatherapien.
Antineoplastische Mittel
Fluorierte Chinoline, einschließlich Derivaten von This compound, haben sich als vielversprechende antineoplastische Mittel erwiesen . Sie werden wegen ihres potenziellen Einsatzes in der Krebstherapie untersucht, insbesondere aufgrund ihrer Fähigkeit, verschiedene Enzyme zu hemmen, die am Tumorwachstum und der Proliferation beteiligt sind.
Enzymhemmung
Die strukturellen Merkmale von This compound ermöglichen es ihm, als Enzymhemmer zu wirken . Diese Anwendung ist von Bedeutung bei der Entwicklung neuer Medikamente, die auf bestimmte Enzyme abzielen, die mit Krankheiten zusammenhängen, und bietet einen Weg zu neuartigen Behandlungen.
Landwirtschaftliche Chemikalien
Einige fluorierte Chinoline haben in der Landwirtschaft als Pestizide oder Herbizide Anwendung gefunden . Die spezifischen Eigenschaften von This compound könnten zur Entwicklung neuer, effektiverer und umweltfreundlicherer landwirtschaftlicher Chemikalien genutzt werden.
Materialwissenschaften
Die einzigartigen Eigenschaften von This compound machen es zu einem Kandidaten für den Einsatz in der Materialwissenschaft, insbesondere bei der Entwicklung von Flüssigkristallen und Cyaninfarbstoffen . Diese Materialien sind in verschiedenen Industrien wie Elektronik und Textilien unverzichtbar.
Biochemische Analyse
Biochemical Properties
8-Chloro-6-fluoroquinoline plays a significant role in biochemical reactions, primarily due to its ability to interact with various enzymes and proteins. It has been found to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria . This inhibition disrupts bacterial DNA processes, leading to antibacterial effects. Additionally, 8-Chloro-6-fluoroquinoline interacts with other biomolecules, such as nucleic acids, through hydrogen bonding and hydrophobic interactions, further contributing to its biochemical activity .
Cellular Effects
The effects of 8-Chloro-6-fluoroquinoline on various cell types and cellular processes are profound. In bacterial cells, it inhibits DNA synthesis by forming a complex with DNA and the target enzymes, leading to cell death . In mammalian cells, it can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in stress responses and metabolic pathways, thereby altering cellular functions .
Molecular Mechanism
At the molecular level, 8-Chloro-6-fluoroquinoline exerts its effects through specific binding interactions with biomolecules. It binds to bacterial DNA gyrase and topoisomerase IV, inhibiting their activity and preventing DNA supercoiling and replication . This binding is facilitated by the fluorine and chlorine atoms, which enhance the compound’s affinity for the enzyme active sites. Additionally, 8-Chloro-6-fluoroquinoline can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Chloro-6-fluoroquinoline change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature . Long-term exposure to 8-Chloro-6-fluoroquinoline in in vitro studies has shown sustained inhibition of bacterial growth, while in vivo studies indicate potential cumulative effects on cellular functions . These temporal changes highlight the importance of controlled experimental conditions when studying this compound.
Dosage Effects in Animal Models
The effects of 8-Chloro-6-fluoroquinoline vary with different dosages in animal models. At low doses, it exhibits potent antibacterial activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are dose-dependent and highlight the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
8-Chloro-6-fluoroquinoline is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. It is metabolized in the liver by cytochrome P450 enzymes, resulting in various metabolites that are excreted via the kidneys . The compound can also affect metabolic flux by inhibiting key enzymes involved in metabolic pathways, thereby altering metabolite levels .
Transport and Distribution
Within cells and tissues, 8-Chloro-6-fluoroquinoline is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its effects .
Subcellular Localization
The subcellular localization of 8-Chloro-6-fluoroquinoline is crucial for its activity. It is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and nucleic acids . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . This localization is essential for its function as an antibacterial and enzyme inhibitor.
Eigenschaften
IUPAC Name |
8-chloro-6-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHQDCGPYDWFNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857684 | |
| Record name | 8-Chloro-6-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22319-88-6 | |
| Record name | 8-Chloro-6-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



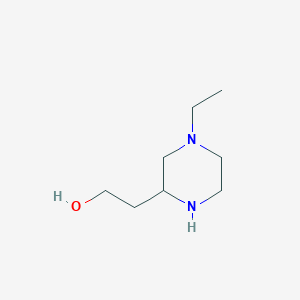
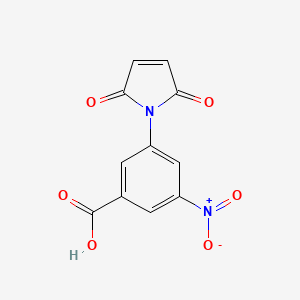
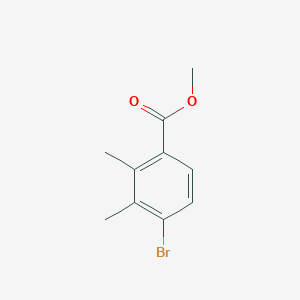
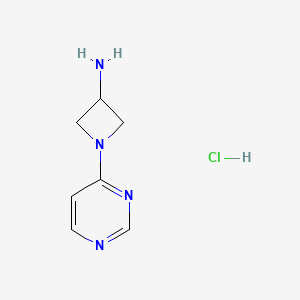
![3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B1469709.png)
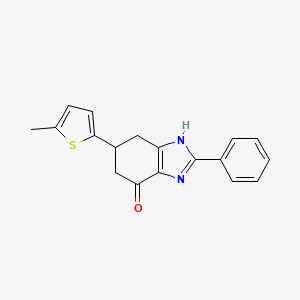
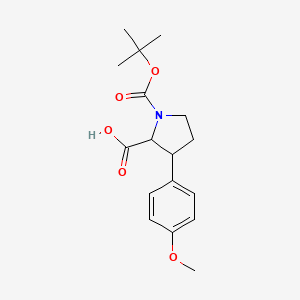
![1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine](/img/structure/B1469715.png)
![Methyl 2-[(3-aminophenyl)thio]isonicotinate](/img/structure/B1469716.png)
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid](/img/structure/B1469717.png)
![2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1469720.png)
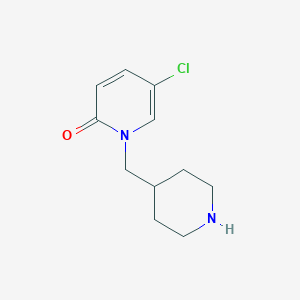
![2-(Piperazin-1-ylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B1469723.png)
